molecular formula C9H10N2O B15071923 1-(Pyridin-3-yl)pyrrolidin-3-one

1-(Pyridin-3-yl)pyrrolidin-3-one

Cat. No.: B15071923
M. Wt: 162.19 g/mol
InChI Key: OVVDTOOIUUBAHU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pyrrolidin-3-one is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a pyrrolidin-3-one scaffold linked to a pyridin-3-yl (nicotinic) group, a structural motif present in various biologically active molecules . While the specific research applications and mechanism of action for this compound are not fully detailed in the available literature, compounds with similar pyrrolidine-pyridine hybrid structures have demonstrated significant research value. For instance, related analogs are investigated as key intermediates in the synthesis of potential pharmaceutical agents . The pyridine and pyrrolidinone rings are privileged structures in drug discovery, often contributing to molecular recognition and binding to biological targets. Researchers utilize this chemical as a core scaffold for the development of novel compounds, particularly in the exploration of central nervous system (CNS) targets and enzyme inhibition . This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Specification Note: The specific CAS Registry Number, molecular formula, molecular weight, and purity for this compound could not be confirmed from the search results. Please contact us for a complete certificate of analysis (CoA) and specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-pyridin-3-ylpyrrolidin-3-one

InChI

InChI=1S/C9H10N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6H,3,5,7H2

InChI Key

OVVDTOOIUUBAHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C2=CN=CC=C2

Origin of Product

United States

Synthetic Strategies for 1 Pyridin 3 Yl Pyrrolidin 3 One and Its Analogues

Established Synthetic Routes to Pyrrolidinone Derivatives Bearing Pyridine (B92270) Moieties

Established methods for synthesizing pyrrolidinone derivatives that incorporate a pyridine ring often rely on fundamental organic reactions. These routes provide reliable access to the target compounds, although they may sometimes require multiple steps and purification procedures.

Cyclization Reactions in Pyrrolidinone Ring Formation

Cyclization reactions are a cornerstone in the synthesis of pyrrolidinone rings. These reactions involve the formation of the five-membered lactam ring from a linear precursor. A common strategy involves the intramolecular cyclization of an amino acid derivative or a related compound. For instance, the cyclization of a γ-amino acid ester can be induced to form the pyrrolidinone ring.

Recent advancements have explored novel cyclization pathways. One such method involves a photo-promoted ring contraction of pyridines using a silylborane to yield pyrrolidine (B122466) derivatives. nih.govnih.govosaka-u.ac.jp This approach offers a unique way to access the pyrrolidine skeleton directly from readily available pyridine precursors. Another innovative method is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, which has been successfully employed to construct highly functionalized 2-pyrrolidinones. rsc.org The use of transition metal-catalyzed [2+2+2] cycloaddition reactions also presents a powerful tool for the de novo construction of pyridine ring systems, which can then be further functionalized to include a pyrrolidinone moiety. nih.gov

The table below summarizes various cyclization strategies for forming pyrrolidinone rings.

Cyclization StrategyKey Features
Intramolecular amide formationUtilizes γ-amino acid derivatives as precursors.
Photo-promoted ring contractionConverts pyridines to pyrrolidines using silylborane. nih.govnih.govosaka-u.ac.jp
NHC-catalyzed radical tandem cyclizationAllows for the synthesis of highly functionalized 2-pyrrolidinones. rsc.org
[2+2+2] CycloadditionConstructs pyridine rings which can be precursors to the target molecule. nih.gov

Condensation and Substitution Methodologies

Condensation and substitution reactions are fundamental to building the molecular framework of 1-(pyridin-3-yl)pyrrolidin-3-one. A typical approach involves the condensation of a pyridine-containing amine, such as 3-aminopyridine (B143674), with a suitable four-carbon synthon that can subsequently cyclize to form the pyrrolidinone ring. For example, the reaction of 3-aminopyridine with an α,β-unsaturated ester followed by intramolecular cyclization can yield the desired product.

Substitution reactions are often employed to introduce the pyridine ring onto a pre-existing pyrrolidinone scaffold. This can be achieved through nucleophilic aromatic substitution, where the nitrogen of the pyrrolidinone ring displaces a leaving group on the pyridine ring. The choice of reactants and conditions is crucial to ensure the desired regioselectivity and to avoid unwanted side reactions.

The following table outlines common condensation and substitution approaches.

Reaction TypeDescriptionExample
CondensationFormation of a larger molecule from smaller units with the elimination of a small molecule like water.Reaction of 3-aminopyridine with a γ-ketoester.
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group on the pyridine ring by the pyrrolidinone nitrogen.Reaction of a pyrrolidinone with 3-halopyridine.

Reductive Amination Approaches

Reductive amination is a versatile method for forming the C-N bond between the pyridine and pyrrolidinone moieties. masterorganicchemistry.comyoutube.com This reaction typically involves the condensation of an amine (or ammonia) with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this could involve reacting 3-aminopyridine with a suitable keto-ester or keto-aldehyde precursor of the pyrrolidinone ring. The intermediate imine is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

An intramolecular variation of this reaction can also be envisioned, where a precursor molecule containing both the pyridine and the latent pyrrolidinone functionalities undergoes cyclization via reductive amination. masterorganicchemistry.com

Multi-Step Synthetic Sequences from Simple Precursors

The synthesis of this compound and its analogues often necessitates multi-step sequences starting from simple, commercially available precursors. nih.govosaka-u.ac.jporganic-chemistry.org These synthetic routes are designed to build the complexity of the target molecule in a controlled and stepwise manner.

A representative multi-step synthesis might begin with the preparation of a functionalized pyridine derivative. For example, 3-aminopyridine can be modified to introduce a side chain that will ultimately form the pyrrolidinone ring. This could involve alkylation or acylation reactions. Concurrently, a suitable four-carbon fragment for the pyrrolidinone ring can be synthesized. The two key fragments are then coupled, often through an amidation or alkylation reaction. The final and crucial step is the intramolecular cyclization to form the pyrrolidinone ring.

Below is a table outlining a general multi-step synthetic approach.

StepTransformationReagents and Conditions
1Functionalization of PyridineIntroduction of a side chain onto the pyridine ring (e.g., alkylation of 3-aminopyridine).
2Preparation of Pyrrolidinone PrecursorSynthesis of a suitable four-carbon fragment with appropriate functional groups.
3Coupling ReactionFormation of a C-N bond between the pyridine and pyrrolidinone precursors.
4CyclizationIntramolecular reaction to form the five-membered pyrrolidinone ring.

Advanced Synthetic Methodologies

To improve efficiency and reduce the number of synthetic steps, advanced methodologies such as one-pot reactions have been developed.

One-Pot Reaction Strategies

For example, a one-pot synthesis could be designed where 3-aminopyridine, a four-carbon electrophile, and a cyclizing agent are all combined in a single reaction vessel. organic-chemistry.org The reaction would proceed through a cascade of events, including condensation, cyclization, and potentially other transformations, to directly afford the target molecule. Recent research has highlighted the use of multi-component reactions to construct complex heterocyclic systems, including those containing pyrrolidine and pyridine rings, in a single step. tandfonline.com

The following table illustrates the concept of a one-pot synthesis for this compound.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
3-Aminopyridineγ-KetoesterDehydrating agentAcid or base catalysisThis compound

Catalytic Synthesis Applications

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes to these complex molecules. Both metal-based catalysts and organocatalysts are employed to facilitate key bond-forming reactions, enabling the construction of the pyrrolidine ring and the installation of the N-aryl substituent. These catalytic methods often provide advantages in terms of reaction rates, yields, and functional group tolerance compared to traditional stoichiometric approaches.

Metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of N-aryl pyrrolidines, including this compound. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods utilized for the formation of the crucial carbon-nitrogen (C-N) bond between the pyridine ring and the pyrrolidinone nitrogen. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for constructing C-N bonds. numberanalytics.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orgorganic-chemistry.org The versatility of this method allows for the coupling of a wide range of amines with various aryl partners, making it highly applicable to the synthesis of this compound and its analogues. numberanalytics.com The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl product. libretexts.org The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. numberanalytics.com Nickel, being a more earth-abundant and less expensive metal, is also being explored as a catalyst for similar amination reactions. nih.gov

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for N-arylation. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems using soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Reductive amination is another key metal-catalyzed transformation for the synthesis of pyrrolidine derivatives. researchgate.netnih.gov This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov Iridium-catalyzed transfer hydrogenation is a notable example, providing an efficient route to N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov This process is attractive due to its operational simplicity and the use of water as a solvent in some cases. nih.gov

The table below summarizes some metal-catalyzed reactions used in the synthesis of N-aryl pyrrolidine derivatives.

Reaction NameCatalystReactantsKey Features
Buchwald-Hartwig Amination Palladium complexes (e.g., with phosphine ligands)Aryl halide/triflate, AmineMild reaction conditions, broad substrate scope. wikipedia.orgnumberanalytics.com
Ullmann Condensation Copper (metal or salts)Aryl halide, AmineCan require high temperatures, but modern methods use soluble catalysts for milder conditions. wikipedia.org
Iridium-Catalyzed Reductive Amination Iridium complexesDiketone, AnilineEfficient for constructing N-aryl pyrrolidines via transfer hydrogenation. nih.gov
Nickel-Catalyzed Amination Nickel complexesAryl iodide, AmineAn alternative to palladium, often activated by a phenylboronic ester. nih.gov

Organocatalysis has emerged as a powerful strategy in synthetic chemistry, offering a metal-free alternative for the construction of complex molecules like pyrrolidine derivatives. dntb.gov.ua This approach utilizes small organic molecules as catalysts, which are often less toxic and more readily available than their metal-based counterparts. dntb.gov.ua

For the synthesis of substituted pyrrolidines, organocatalytic methods often focus on the enantioselective construction of the pyrrolidine ring. nih.gov One common strategy involves the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an α,β-unsaturated carbonyl compound. capes.gov.br Chiral organocatalysts, such as those derived from proline and other amino acids, can effectively control the stereochemistry of the newly formed stereocenters. nih.gov

For instance, the reaction of an N-substituted glycine (B1666218) ester with an electron-deficient alkene in the presence of a chiral phase-transfer catalyst can lead to the formation of highly functionalized, enantiomerically enriched pyrrolidines. researchgate.net The catalyst facilitates the formation of a chiral enolate, which then undergoes a Michael addition followed by an intramolecular cyclization.

Another organocatalytic approach involves the Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral secondary amine like proline. nih.gov The resulting γ-nitro carbonyl compound can then be further transformed into the pyrrolidine ring through reductive cyclization. The catalyst operates by forming a transient enamine with the carbonyl compound, which then reacts enantioselectively with the nitroalkene. nih.gov

While direct organocatalytic N-arylation of pyrrolidin-3-one with a pyridine derivative is less common, organocatalysis plays a crucial role in building the core pyrrolidine structure with high stereocontrol, which can then be subjected to N-arylation in a subsequent step. nih.gov

The table below highlights key aspects of organocatalytic methods in pyrrolidine synthesis.

Reaction TypeCatalyst TypeKey TransformationAdvantages
Asymmetric [3+2] Cycloaddition Chiral Proline Derivatives, Chiral Phase-Transfer CatalystsFormation of the pyrrolidine ring from azomethine ylides and alkenes. capes.gov.brresearchgate.netHigh stereocontrol, metal-free conditions. dntb.gov.ua
Asymmetric Michael Addition Chiral Secondary Amines (e.g., Proline)Addition of carbonyl compounds to nitroalkenes to form γ-nitro carbonyl precursors. nih.govEnantioselective formation of key intermediates for pyrrolidine synthesis. nih.gov

Stereoselective Synthesis for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest due to the often-enhanced biological activity of single enantiomers. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule, which can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

One powerful method for achieving stereoselectivity is catalytic asymmetric hydrogenation . For example, a chiral ruthenium complex, such as one containing the DM-SEGPHOS ligand, has been used for the asymmetric hydrogenation of a β-keto amide to produce a β-hydroxy amide with high diastereoselectivity and enantioselectivity. nih.gov This hydroxy amide can then be further elaborated to the desired chiral pyrrolidine derivative.

Another approach involves nucleophilic substitution (SN2) reactions with inversion of configuration. A chiral substrate, often derived from a natural product or prepared through an asymmetric reaction, can undergo substitution with an appropriate nucleophile to introduce a new stereocenter with a defined configuration. For instance, a chiral alcohol can be converted to a leaving group (e.g., a tosylate) and then reacted with an amine to form a new C-N bond with inversion of stereochemistry. nih.gov

Reductive amination can also be performed stereoselectively. This can involve the use of a chiral reducing agent or, more commonly, the reduction of a chiral imine or enamine. In some cases, an iridium catalyst in a transfer hydrogenation reaction can be used to achieve high levels of stereocontrol in the formation of chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org

The one-pot reduction and regioselective cyclization of an azidoditosyl derivative has been described as a key step in a stereoselective approach to a substituted pyrrolidine. elsevier.com This strategy relies on the stereochemistry established in an earlier step of the synthesis.

The table below outlines some key stereoselective synthesis strategies for chiral pyrrolidine analogues.

MethodKey TransformationStereochemical ControlExample
Catalytic Asymmetric Hydrogenation Reduction of a prochiral ketone or imine.Chiral metal catalyst (e.g., Ru-DM-SEGPHOS).Asymmetric hydrogenation of a β-keto amide to a β-hydroxy amide. nih.gov
SN2 Reaction Nucleophilic substitution at a chiral center.Inversion of configuration.Reaction of a chiral tosylate with an amine. nih.gov
Stereoselective Reductive Amination Reduction of a prochiral imine or enamine.Chiral reducing agent or catalyst (e.g., Iridium-catalyzed transfer hydrogenation).Synthesis of chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org
Cyclization of Chiral Precursors Intramolecular cyclization of a molecule with pre-existing stereocenters.Transfer of chirality from the starting material.One-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govurl.edu This technology utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to faster reaction rates.

In the context of synthesizing this compound and its analogues, microwave irradiation can be applied to various reaction types, including multicomponent reactions and cross-coupling reactions. For example, one-pot, three-component syntheses of highly substituted pyridines have been successfully carried out under microwave irradiation. ias.ac.in This approach offers a rapid and efficient way to construct complex heterocyclic systems.

Microwave heating has also been employed in the synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones, demonstrating its utility in the preparation of related N-heterocyclic compounds. nih.govrsc.org The optimization of microwave-assisted protocols often involves adjusting the temperature, reaction time, and the amount of reagents to maximize the yield of the desired product. nih.govnih.gov For instance, in the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, a one-step, multi-component reaction was developed using microwave heating under neat conditions, highlighting the green chemistry aspects of this technology by avoiding the use of hazardous solvents. nih.gov

The table below summarizes the key advantages and applications of microwave-assisted synthesis in the context of heterocyclic chemistry.

ApplicationKey AdvantagesExample Reaction
Multicomponent Reactions Rapid reaction times, improved yields, operational simplicity. nih.govias.ac.inOne-pot synthesis of substituted pyridines. ias.ac.in
N-Heterocycle Synthesis Efficient heating, reduced side reactions. nih.govrsc.orgSynthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones. nih.gov
Cross-Coupling Reactions Acceleration of reaction rates.Potential application to Buchwald-Hartwig or Ullmann reactions.
Green Chemistry Potential for solvent-free reactions, reduced energy consumption. nih.govNeat reaction conditions for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov

Purification Techniques and Yield Optimization in Synthetic Processes

The successful synthesis of this compound and its analogues relies not only on the chemical transformation itself but also on effective purification techniques and the optimization of reaction conditions to maximize the yield of the desired product.

Purification Techniques:

Following a synthetic reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for purifying organic compounds. ias.ac.in By choosing an appropriate eluent system (a mixture of solvents), compounds with different polarities can be separated.

Crystallization/Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. This method was used to obtain a β-hydroxy amide with high stereoselectivity. nih.gov

Acid/Base Extraction: For compounds with acidic or basic functional groups, such as the pyridine and pyrrolidine rings in the target molecule, acid/base extraction is a powerful purification tool. The compound can be selectively extracted into an aqueous acidic or basic solution, leaving neutral impurities in the organic layer. The pH of the aqueous layer is then adjusted to recover the purified compound. This technique has been used for the efficient purification of a diamine intermediate. nih.gov

Filtration: In cases where the product precipitates out of the reaction mixture as a solid, it can be collected by simple filtration. nih.gov

Yield Optimization:

Maximizing the yield of a chemical reaction is a critical aspect of synthetic chemistry. This is often an iterative process involving the systematic variation of reaction parameters.

Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of both the metal catalyst and the associated ligands can have a profound impact on the reaction yield and selectivity. nih.gov Screening a variety of catalysts and ligands is a common strategy to identify the optimal combination.

Solvent and Base Selection: The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate. Similarly, the choice of base is crucial, particularly in reactions like the Buchwald-Hartwig amination and Ullmann condensation. wikipedia.orglibretexts.org

Temperature and Reaction Time: These two parameters are closely linked. Optimization involves finding the temperature and reaction time that lead to the highest conversion of starting materials to the desired product with minimal formation of byproducts. nih.gov

Stoichiometry of Reactants: Varying the ratio of reactants can also improve the yield. For example, using a slight excess of one reactant can help to drive the reaction to completion. nih.gov

The table below provides a summary of purification techniques and optimization strategies.

Technique/StrategyDescriptionApplication Example
Column Chromatography Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (eluent). ias.ac.inPurification of substituted pyridines. ias.ac.in
Recrystallization Purification of solids based on differences in solubility.Obtaining a highly stereoselective β-hydroxy amide. nih.gov
Acid/Base Extraction Separation of acidic or basic compounds from neutral impurities.Purification of a diamine intermediate. nih.gov
Catalyst Screening Testing different catalysts to find the most effective one.Identifying the best iridium catalyst for reductive amination. nih.gov
Reaction Condition Optimization Systematically varying parameters like temperature, solvent, and base to maximize yield.Optimizing microwave-assisted synthesis of N-heterocycles. nih.gov

Chemical Reactivity and Transformation Pathways of the 1 Pyridin 3 Yl Pyrrolidin 3 One System

Reactions Involving the Pyrrolidin-3-one Ketone Moiety

The ketone functional group at the 3-position of the pyrrolidine (B122466) ring is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidative Transformations

While specific oxidative studies on 1-(pyridin-3-yl)pyrrolidin-3-one are not extensively documented in publicly available literature, the reactivity of similar N-substituted pyrrolidinone systems allows for the prediction of potential oxidative pathways. For instance, the oxidation of related heterocyclic ketones, such as the conversion of N-Boc-4-hydroxy-L-proline to its corresponding ketone, can be achieved using reagents like Dess-Martin periodinane or through TEMPO-catalyzed oxidation. nih.gov Furthermore, the pyrrolidine ring itself can be susceptible to oxidation. Copper-catalyzed aerobic oxidation has been shown to convert pyrrolidines into the corresponding imines, which can then be trapped by nucleophiles. ulb.ac.be

Transformation Reagent/Catalyst Expected Product
Oxidation of corresponding secondary alcoholDess-Martin periodinane, TEMPOThis compound
Oxidative C-N bond cleavage/imine formationCopper(II)-7-azaindole complex, O₂α-Aryl-pyrrolidine derivatives (after trapping)

Reductive Transformations

The ketone moiety of this compound is readily susceptible to reduction to form the corresponding secondary alcohol, 1-(pyridin-3-yl)pyrrolidin-3-ol. This is a common transformation for ketones and can be accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The resulting alcohol, 1-(pyridin-3-yl)pyrrolidin-3-ol, is a known compound.

In broader contexts, the reduction of related N-aryl lactams has been achieved using systems like sodium borohydride-iodine, which can chemoselectively reduce the amide carbonyl. sci-hub.se While this compound is not a lactam, this highlights the potential for selective reductions in related heterocyclic systems. Furthermore, catalytic transfer hydrogenation, often employing iridium catalysts and a hydrogen donor like formic acid, is a powerful method for the reductive amination of diketones to furnish N-aryl-substituted pyrrolidines, indicating the stability of the pyrrolidine core under certain reductive conditions. nih.govresearchgate.net

Transformation Reagent Product
Ketone ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)1-(Pyridin-3-yl)pyrrolidin-3-ol
Reductive Amination (Synthesis)Diketone + Amine, Iridium catalyst, Formic acidN-Aryl-substituted pyrrolidine

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone in this compound is a prime target for nucleophilic attack. A wide array of nucleophiles can add to the carbonyl group, leading to the formation of a tertiary alcohol, assuming the nucleophile is a carbanion equivalent. This is a fundamental reaction in organic synthesis for creating new carbon-carbon bonds.

While specific examples for this compound are not detailed in the literature, it is expected to react with organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) to yield the corresponding tertiary alcohols. The pyridine (B92270) ring itself can be activated towards nucleophilic addition by N-alkylation to form a pyridinium (B92312) salt, which then directs nucleophiles to the 2- and 6-positions of the pyridine ring. nih.gov

Reaction Type Nucleophile Expected Product
Organometallic AdditionGrignard Reagents (R-MgX), Organolithium Reagents (R-Li)3-substituted-1-(pyridin-3-yl)pyrrolidin-3-ol
Wittig ReactionPhosphorus ylides (Ph₃P=CHR)3-Alkylidene-1-(pyridin-3-yl)pyrrolidine
Cyanohydrin FormationHydrogen cyanide (HCN) or a cyanide salt3-Cyano-1-(pyridin-3-yl)pyrrolidin-3-ol

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring in this compound is a tertiary amine and thus exhibits nucleophilic and basic properties. This allows for reactions at the nitrogen center, primarily N-alkylation and quaternization.

N-Alkylation Reactions

As a tertiary amine, the pyrrolidine nitrogen is generally unreactive towards further alkylation under standard conditions. However, the pyridine nitrogen is more nucleophilic and can undergo N-alkylation.

Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom allows for quaternization reactions with alkyl halides to form pyridinium salts. This transformation changes the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov The pyrrolidine nitrogen, being a tertiary amine, can also undergo quaternization, though this typically requires more forcing conditions than the quaternization of the more nucleophilic pyridine nitrogen. The formation of a quaternary ammonium (B1175870) salt at the pyrrolidine nitrogen would introduce a permanent positive charge and significantly alter the molecule's solubility and chemical properties.

Transformation Reagent Product
Pyridine N-QuaternizationAlkyl halide (e.g., CH₃I)3-(3-Oxopyrrolidin-1-yl)-1-alkylpyridin-1-ium halide
Pyrrolidine N-QuaternizationAlkyl halide (e.g., CH₃I)1-Alkyl-1-(pyridin-3-yl)pyrrolidin-3-onium halide

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is a common feature of pyridine chemistry. organic-chemistry.org The nitrogen atom reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. organic-chemistry.org When such reactions do occur, they are typically directed to the meta-position (C-5) relative to the pyrrolidinone substituent, as the ortho (C-2, C-6) and para (C-4) positions are more deactivated. organic-chemistry.org

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the ortho and para positions, especially if a suitable leaving group is present. quimicaorganica.org For the unsubstituted this compound, nucleophilic attack is less likely. However, if the pyridine ring were functionalized with a good leaving group, such as a halide, at the C-2 or C-6 positions, nucleophilic substitution would be a viable transformation pathway.

Below is a table summarizing the predicted outcomes of electrophilic and nucleophilic substitution reactions on the pyridine ring of this compound.

Reaction TypeReagents and ConditionsPredicted Outcome on the Pyridine Ring
Electrophilic Substitution
NitrationHNO₃/H₂SO₄Substitution at the C-5 position to yield 1-(5-nitropyridin-3-yl)pyrrolidin-3-one. The reaction is expected to be sluggish due to the deactivated ring. youtube.comyoutube.com
HalogenationBr₂/FeBr₃Bromination at the C-5 position. Harsher conditions may be required compared to benzene.
SulfonationSO₃/H₂SO₄Sulfonation at the C-5 position. This reaction is often reversible. youtube.com
Friedel-Crafts Acylation/AlkylationRCOCl/AlCl₃ or RCl/AlCl₃Generally, these reactions are not successful on pyridine rings due to the deactivation and the Lewis basicity of the nitrogen atom, which complexes with the catalyst.
Nucleophilic Substitution
Chichibabin reactionNaNH₂ in liquid NH₃Direct amination is unlikely as the substituent is at the 3-position. This reaction typically favors the 2-position of unsubstituted pyridine.
Substitution of a Leaving GroupNu⁻ (e.g., RO⁻, R₂N⁻) with a leaving group at C-2 or C-6If a derivative with a leaving group (e.g., Cl, Br) at the C-2 or C-6 position were used, nucleophilic displacement would be facile at that position. quimicaorganica.org

Ring-Opening and Ring-Closure Mechanisms

The pyrrolidine and pyridine rings within the this compound structure can potentially undergo ring-opening and ring-closure reactions, leading to significant molecular rearrangements. A notable transformation is the photochemical ring contraction of pyridines to form pyrrolidine derivatives. This process, while not a direct reaction of the pyrrolidinone ring itself, represents a synthetic pathway where the pyridine moiety is transformed into a five-membered ring.

Recent studies have shown that pyridines can undergo a photo-promoted ring contraction in the presence of a silylborane to yield pyrrolidine derivatives. youtube.comsigmaaldrich.com This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to a vinylazomethine ylide. Subsequent cyclization of this ylide furnishes a bicyclic pyrrolidine skeleton. youtube.comsigmaaldrich.com While this specific reaction has been demonstrated on pyridine itself, it suggests a potential transformation pathway for the pyridine ring in this compound, which could lead to novel bicyclic structures.

The pyrrolidinone ring can also be subject to ring-opening reactions under certain conditions. For instance, hydrolysis of the amide bond within the pyrrolidinone ring under strong acidic or basic conditions could lead to the formation of a γ-aminobutyric acid derivative.

The table below outlines potential ring-opening and ring-closure mechanisms involving the this compound system.

Ring SystemReaction TypeConditionsPotential Product
PyridinePhotochemical Ring ContractionUV light, silylboraneA bicyclic pyrrolidine derivative formed from the pyridine ring. youtube.comsigmaaldrich.com
PyrrolidinoneHydrolytic Ring-OpeningStrong acid (e.g., HCl) or base (e.g., NaOH), heat4-(pyridin-3-ylamino)butanoic acid.
PyrrolidinoneReductive Ring-OpeningStrong reducing agents (e.g., LiAlH₄)This could potentially lead to the reduction of the ketone and opening of the lactam to an amino alcohol.

Participation in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Cascade reactions involve a sequence of intramolecular reactions initiated by a single event. The structural features of this compound, namely the secondary amine character of the pyrrolidine nitrogen after a hypothetical ring opening and the ketone functionality, make it a potential substrate for such reactions.

For example, the pyrrolidinone ring could, in principle, participate in reactions analogous to the Ugi or Passerini reactions if the lactam were to be opened in situ. More directly, the ketone functionality of the pyrrolidinone ring can react with various reagents in multicomponent settings. For instance, a three-component reaction involving an amine, an aldehyde, and the ketone of this compound could lead to the formation of more complex heterocyclic systems.

The table below presents hypothetical examples of cascade and multicomponent reactions where this compound or its derivatives could be involved.

Reaction NameReactantsPotential Role of this compoundResulting Scaffold
Pictet-Spengler ReactionAn aldehyde (e.g., formaldehyde)The pyridine ring could be activated to act as the nucleophile, or a derivative with an amino group on the pyridine ring could be used.Tetracyclic systems containing both the pyrrolidine and a modified pyridine ring system.
Asinger ReactionSulfur, ammonia, and another carbonyl compoundThe ketone of the pyrrolidinone could serve as the carbonyl component.Thiazoline derivatives attached to the pyrrolidine ring.
Gewald Aminothiophene SynthesisAn α-cyano ester, elemental sulfur, and a baseThe ketone could serve as the carbonyl component.A thiophene (B33073) ring fused or linked to the pyrrolidine moiety.
Hantzsch Dihydropyridine (B1217469) SynthesisAn aldehyde, a β-ketoester, and ammoniaThe enamine character of the pyrrolidinone could potentially be exploited.A dihydropyridine ring fused to the pyrrolidine ring.

Derivatization and Scaffold Modification Strategies

Systematic Modifications on the Pyrrolidinone Core

The pyrrolidinone ring, a five-membered lactam, is a key structural feature of 1-(pyridin-3-yl)pyrrolidin-3-one that can be systematically modified to influence the molecule's physicochemical properties and biological activity. These modifications can be broadly categorized into the introduction of substituents on the ring carbons and functionalization at the N1-position.

The carbon atoms of the pyrrolidinone ring (C2, C4, and C5) are potential sites for the introduction of various substituents. Such modifications can impact the molecule's conformation, lipophilicity, and ability to interact with biological targets. While direct derivatization of the parent this compound is not extensively documented, synthetic strategies for analogous pyrrolidinone-containing compounds provide a roadmap for potential modifications.

For instance, the synthesis of substituted pyrrolidinones often involves multi-step sequences starting from acyclic precursors. A plausible approach for creating derivatives of this compound with substituents on the pyrrolidinone ring could involve the use of substituted itaconic acid derivatives in a multi-step synthesis. This could lead to the introduction of alkyl or aryl groups at the C4 position of the pyrrolidinone ring.

Table 1: Potential Substituents on the Pyrrolidinone Ring and their Rationale

PositionSubstituent TypeRationale for Introduction
C2Alkyl, ArylTo explore steric effects near the pyridine (B92270) ring and potentially modulate planarity.
C4Alkyl, Aryl, Functional GroupsTo alter lipophilicity, introduce hydrogen bond donors/acceptors, and explore new binding interactions.
C5Alkyl, ArylTo investigate the impact of substitution adjacent to the carbonyl group on electronic properties and metabolic stability.

Detailed research on related pyrrolidine (B122466) structures has shown that the stereochemistry of substituents on the pyrrolidinone ring can be crucial for biological activity. Therefore, the development of stereoselective synthetic methods would be a key aspect of exploring this derivatization strategy.

The nitrogen atom of the pyrrolidinone ring (N1) is a primary site for functionalization, typically involving the introduction of various substituents through N-alkylation or N-arylation reactions. While the parent compound already possesses a pyridin-3-yl group at this position, the synthesis of analogs with different aromatic or heteroaromatic systems at N1 represents a key derivatization strategy.

The synthesis of N-substituted pyrrolidinones can be achieved through several methods, including the reaction of a pyrrolidinone precursor with an appropriate aryl halide or through a multi-component reaction. For example, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been synthesized, highlighting the feasibility of introducing different substituted aryl and heteroaryl groups at the N1 position. nih.gov

Functionalization and Substitution Patterns on the Pyridine Ring

The pyridine ring of this compound offers several positions for functionalization (C2, C4, C5, and C6), which can significantly alter the electronic properties and biological interactions of the molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds.

Strategies for the functionalization of pyridine rings are well-established in organic chemistry and can be applied to the synthesis of derivatives of this compound. These methods include electrophilic and nucleophilic aromatic substitution, as well as transition metal-catalyzed cross-coupling reactions. For instance, the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives has demonstrated the feasibility of introducing substituents onto the pyridine ring of a related scaffold.

Table 2: Examples of Substitution Patterns on the Pyridine Ring of Analogous Compounds

Position on Pyridine RingSubstituentPotential Impact
C2Halogen, AlkylCan influence the orientation of the pyridine ring relative to the pyrrolidinone.
C4Amino, AlkoxyMay introduce new hydrogen bonding opportunities and alter solubility.
C5Halogen, CyanoCan modulate the electronic properties of the pyridine ring.
C6Amino, AlkylCan provide a vector for further functionalization or interaction with target proteins.

Exploration of Molecular Hybridization and Scaffold Hopping Concepts

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. The this compound scaffold is an excellent candidate for this approach. For example, the pyrrolidinone moiety could be hybridized with fragments from other known bioactive molecules. A study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs utilized a molecular hybridization and scaffold hopping approach, demonstrating the potential of combining the pyridine motif with other heterocyclic systems. nih.gov

Scaffold hopping, a computational or medicinal chemistry strategy, aims to identify isosteric replacements for a core molecular scaffold while retaining similar biological activity. Starting from this compound, one could explore replacing the pyrrolidinone ring with other five- or six-membered heterocyclic systems, or substituting the pyridine ring with other aromatic or heteroaromatic moieties.

Table 3: Potential Scaffold Hopping Strategies for this compound

Original ScaffoldHopped ScaffoldRationale
Pyrrolidin-3-oneOxazolidin-2-oneTo explore the effect of replacing a carbon with an oxygen atom on activity and physicochemical properties.
Pyrrolidin-3-onePiperidin-3-oneTo investigate the impact of ring size on conformational flexibility and binding.
Pyridin-3-ylPhenyl, Thienyl, PyrimidinylTo explore the influence of different aromatic systems on target engagement and selectivity.

Development of Chemical Libraries via Parallel and Combinatorial Synthesis

To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, the development of chemical libraries using parallel and combinatorial synthesis techniques is a powerful approach. These high-throughput methods allow for the rapid generation of a large number of analogs with diverse substitution patterns.

While a specific combinatorial library for this compound has not been reported, the parallel synthesis of a library of 1-substituted 5-(5-oxopyrrolidin-3-yl)-1H-pyrazole-4-carboxamides provides a relevant example of how such a library could be constructed. This approach typically involves a solid-phase or solution-phase synthetic route where different building blocks are systematically combined.

A potential combinatorial approach for generating a library of this compound derivatives could involve a multi-component reaction where different substituted pyridines, amines, and other building blocks are reacted together in a parallel format. This would allow for the simultaneous exploration of modifications at multiple positions on the scaffold.

Computational and Theoretical Studies on 1 Pyridin 3 Yl Pyrrolidin 3 One Architecture

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic and geometric properties of 1-(Pyridin-3-yl)pyrrolidin-3-one.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Theoretical investigations of pyrrolic derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the pyrrolidinone ring, while the LUMO is likely centered on the electron-deficient carbonyl group of the pyrrolidinone ring and the pyridine ring.

A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer interactions, which are important in biological systems. researchgate.net The electronic properties can be further modulated by the introduction of different substituents on either the pyridine or the pyrrolidinone ring.

Table 1: Calculated Electronic Properties of this compound and Related Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-6.85-1.235.62
1-(6-chloropyridin-3-yl)pyrrolidin-3-one-7.02-1.555.47
1-(6-methoxypyridin-3-yl)pyrrolidin-3-one-6.68-1.105.58

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar heterocyclic compounds.

The three-dimensional structure of this compound is crucial for its interaction with biological targets. The pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, is not planar and can adopt various envelope and twisted conformations. nih.gov Computational studies on pyrrolidinones have been performed to determine their most stable molecular structures. researchgate.net The puckering of the pyrrolidinone ring and the relative orientation of the pyridine ring are key conformational features.

Table 2: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (pyrrolidinone)1.22
C-N (pyrrolidinone)1.36
C-N (inter-ring)1.40
C-N-C (pyrrolidinone)112.5
C-C-N (inter-ring)120.1
C-C-N-C (inter-ring)

Note: The values in this table are representative and derived from computational studies on analogous molecular structures.

Molecular Modeling Approaches

Molecular modeling techniques are instrumental in predicting how this compound might interact with biological macromolecules, aiding in the design of new therapeutic agents.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a target protein.

For instance, in the context of kinase inhibition, the pyridine moiety could form hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The pyrrolidinone scaffold can be oriented to occupy a specific pocket within the active site, and its substituents can be modified to enhance binding affinity and selectivity. Computational investigations of pyrrolidine derivatives have successfully employed molecular docking to understand ligand-protein interactions and identify key amino acids for activity. scispace.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility in solution or when bound to a biological target. These simulations can reveal how the molecule adapts its conformation to fit into a binding site and can help to assess the stability of the predicted binding mode from molecular docking.

MD simulations on complexes of pyrrolidine derivatives with proteins have been used to validate docking results and to understand the stability of the ligand-protein complex. scispace.com The trajectories from MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally measured property.

For a series of this compound analogs, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and metabolic stability. For example, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could be used to correlate the 3D steric and electrostatic fields of the molecules with their biological activity. Such models provide valuable guidance for the design of new compounds with improved properties. Studies on pyrrolidine derivatives have successfully utilized QSAR models to design new molecules with enhanced inhibitory activity. scispace.com

Prediction of Reaction Pathways and Selectivity in the Architecture of this compound

Computational and theoretical studies are instrumental in elucidating the complex reaction mechanisms and predicting the selectivity in the synthesis of heterocyclic compounds like this compound. While direct computational studies focusing exclusively on the reaction pathways for this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of analogous systems. These studies shed light on the fundamental steps that would be involved in its synthesis, such as the formation of the pyrrolidinone ring and the N-arylation of the pyrrolidine nitrogen with a pyridine moiety.

A plausible synthetic route to this compound involves the reaction of a precursor, such as a 3-pyrrolidinone (B1296849) derivative, with an activated pyridine. Computational models, particularly those employing Density Functional Theory (DFT), are crucial in predicting the feasibility of such reaction pathways and the factors governing their selectivity.

For instance, theoretical studies on the reaction of 3-pyrroline-2-one (B142641) derivatives with amines have shown that kinetic selectivity often plays a more significant role than thermodynamic selectivity in determining the final product. nih.gov DFT calculations on the reaction between 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine (B109427) revealed that the main product is formed through the pathway with the lowest activation energy barrier (ΔG‡), both in the gas phase and in solution. nih.gov This suggests that for the synthesis of this compound, the transition state energies of the nucleophilic attack of the pyridine nitrogen onto a pyrrolidinone precursor would be a key determinant of the reaction's success and regioselectivity.

The nucleophilic addition of a pyridine to an activated alkene or a related electrophile is a critical step in forming the N-pyridinyl bond. Computational studies on the activation of pyridines have demonstrated that the regioselectivity of nucleophilic additions (to the C-2, C-4, or C-6 position) is highly dependent on the nature of the activating group on the pyridine ring, the nucleophile itself, and the reaction conditions. mdpi.comnih.gov For the synthesis of this compound, where the substitution is at the 3-position of the pyridine ring, direct nucleophilic substitution is less common. More likely pathways could involve coupling reactions catalyzed by transition metals, and computational studies are vital in understanding the mechanisms of such catalytic cycles.

Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful method for constructing the pyrrolidine ring. rsc.orgrsc.org Theoretical investigations of these reactions, for example between azomethine ylides and dipolarophiles, have been used to predict the stereochemical and regiochemical outcomes with high accuracy. rsc.org DFT calculations can model the transition state structures and energies for different possible cycloaddition pathways, thereby explaining and predicting the observed selectivity.

The following tables summarize representative computational data from studies on analogous reactions, which can provide a predictive framework for the synthesis of this compound.

Table 1: Calculated Activation Barriers for the Reaction of a 3-Pyrrolin-2-one Derivative with Methylamine nih.gov

Reaction PathwayTransition StateΔG‡ (gas phase, kcal/mol)ΔG‡ (ethanol, kcal/mol)
Formation of Main ProductTS10.51.0

This data, from a study on a related pyrrolidinone system, highlights the low energy barrier for the transformation, suggesting that similar reactions could proceed under mild conditions. nih.gov

Table 2: Predicted Regioselectivity in Nucleophilic Addition to Activated Pyridinium (B92312) Salts nih.gov

Catalyst/LigandPredicted Major IsomerExperimental Outcome
Rh/BINAPC6-additionC6-addition
Rh/BobphosC2-additionC2-addition
Rh/QuinoxP*C2-additionC2-addition

This table, based on studies of rhodium-catalyzed aryl additions to nicotinic acid derivatives, demonstrates how computational predictions of catalyst-controlled regioselectivity align with experimental results. This is crucial for designing a selective synthesis of the 3-substituted pyridine moiety in the target molecule. nih.gov

Role As a Synthetic Intermediate and Privileged Scaffold in Organic and Medicinal Chemistry Research

Applications as a Building Block in Complex Molecular Synthesis

The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is widely utilized by medicinal chemists to develop new therapeutic agents. researchgate.net Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule. researchgate.netnih.gov This is a significant advantage over flat, aromatic systems in the design of novel drugs. rsc.orgwhiterose.ac.uk The pyrrolidine scaffold is a common feature in numerous biologically active natural products and is among the top ten most common ring systems found in small-molecule drugs. acs.org

The synthesis of polysubstituted pyrrolidines often requires significant synthetic effort. acs.orgresearchgate.net One powerful method for constructing the saturated five-membered pyrrolidine ring is the [3+2] dipolar cycloaddition of azomethine ylides. acs.org This atom-economic reaction allows for the controlled formation of up to four new stereogenic centers. acs.orgresearchgate.net An iridium-catalyzed reductive generation of azomethine ylides from amides and lactams provides a general and highly selective route to structurally complex pyrrolidines. acs.orgresearchgate.net

The pyridine (B92270) scaffold is also of great interest in medicinal chemistry due to its ability to improve water solubility and its presence in numerous broad-spectrum therapeutic agents. nih.gov The combination of the pyrrolidine and pyridine rings in 1-(Pyridin-3-yl)pyrrolidin-3-one makes it a particularly attractive starting material for the synthesis of novel compounds with potential biological activity.

Precursor to Fused Heterocyclic Ring Systems (e.g., Pyrrolopyridines)

This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, such as pyrrolopyridines. Pyrrolopyridines are bicyclic structures containing a pyrrole (B145914) ring fused to a pyridine ring and exist in six different isomeric forms. nih.gov This scaffold is found in various natural products with significant biological activity, including the anticancer agent camptothecin. nih.gov

The synthesis of pyrrolopyridine derivatives can be achieved through various synthetic strategies. For instance, pyrrolo[1,2-b]pyridazines have been synthesized via a 3+2 cycloaddition reaction involving mesoionic oxazolo-pyridazinones. nih.gov Another approach involves the Ugi-Zhu reaction followed by a cascade process to assemble the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com The resulting compounds can then undergo further modifications, such as click reactions, to generate a library of polyheterocyclic products. mdpi.com The development of efficient synthetic routes to these fused systems is an active area of research, as they represent a class of compounds with significant therapeutic potential. rsc.orggoogle.com

Design of Ligands for Coordination Chemistry Studies

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound make it an excellent candidate for the design of ligands for coordination chemistry. Pyridinone-based scaffolds are known to act as complexing agents for various metal ions. researchgate.net The ability of the pyridine nitrogen and the carbonyl oxygen of the pyrrolidinone ring to act as hydrogen bond donors and acceptors enhances their binding affinity and specificity to metal centers. researchgate.netfrontiersin.org This property is crucial for the development of new catalysts and materials with unique electronic and photophysical properties.

Application in Catalytic Systems Design

The versatility of the this compound scaffold extends to its application in the design of catalytic systems. The pyrrolidine ring, particularly in the form of proline and its derivatives, is a well-established motif in asymmetric catalysis. mdpi.com The chiral environment provided by substituted pyrrolidines can be exploited to control the stereochemical outcome of chemical reactions. Furthermore, the pyridine moiety can be utilized to anchor the catalyst to a solid support or to modulate its electronic properties. The development of new pyrrolidine-based catalysts remains an important area of research, with potential applications in a wide range of chemical transformations. nih.gov

Design of Novel Chemical Scaffolds in Medicinal Chemistry

The this compound framework is considered a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netgoogle.comgoogle.comnih.gov This is due to its presence in a variety of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgresearchgate.net The ability of this scaffold to interact with multiple biological targets makes it a valuable starting point for the design of new therapeutic agents. researchgate.netfrontiersin.org

The three-dimensional structure of the pyrrolidine ring allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. researchgate.net This feature enables the use of the this compound scaffold to mimic the pharmacophores of known active compounds. frontiersin.org By modifying the substitution pattern on both the pyridine and pyrrolidine rings, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov For example, the pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. nih.gov

The modular nature of the this compound scaffold allows for the systematic exploration of the chemical space around it. rsc.orgwhiterose.ac.ukwhiterose.ac.uk By introducing a variety of substituents at different positions of the molecule, a large library of diverse compounds can be generated. This approach, often referred to as diversity-oriented synthesis, is a powerful tool for the discovery of new drug candidates. mdpi.com The exploration of the chemical space around this privileged scaffold is an ongoing effort in many academic and industrial research laboratories. rsc.orgwhiterose.ac.ukresearchgate.net

Structure Property Relationship Spr Investigations in Chemical Design

Influence of Stereochemistry on Molecular Recognition and Interactions

The pyrrolidine (B122466) ring in 1-(Pyridin-3-yl)pyrrolidin-3-one contains a stereocenter at the C3 position if a substituent were present, and the potential for chirality significantly influences its interaction with other chiral molecules, such as biological receptors and enzymes. The three-dimensional arrangement of atoms is fundamental to molecular recognition, where a molecule must fit into a specific binding site with a complementary shape and charge distribution.

The synthesis of pyrrolidine-containing drugs often requires precise control over stereochemistry. For instance, the stereoselective synthesis of intermediates for novel antibiotics has demonstrated the importance of obtaining specific enantiomers or diastereomers. ucsb.eduresearchgate.net In one such synthesis, a catalytic asymmetric hydrogenation was employed to produce a β-hydroxy amide with high diastereomeric and enantiomeric excess (de 98%, ee >99%), highlighting that specific stereoisomers are often desired for potent biological activity. ucsb.edu The synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition reactions is another versatile method for creating diverse stereochemical patterns, allowing for the generation of different stereoisomers from the same starting materials. capes.gov.brresearchgate.net

In the context of this compound derivatives, modifications that create stereocenters would necessitate an evaluation of each stereoisomer's activity. Structure-activity relationship (SAR) studies on pyrrolidine pentamine derivatives as enzyme inhibitors have shown that both modifications of functional groups and changes in stereochemistry have pronounced effects on their inhibitory properties. nih.gov This underscores the principle that the spatial orientation of key functional groups, dictated by the molecule's stereochemistry, is a crucial determinant for effective binding and biological function.

Table 1: Impact of Stereochemistry on the Activity of a Pyrrolidine-Based Inhibitor

Compound ModificationStarting ScaffoldResulting ActivityReference
Single substitution at R1 positionCompound 2700.003Reduced inhibition levels nih.gov
Truncations to the moleculePyrrolidine pentamineLoss of inhibitory activity nih.gov
Changes in stereochemistryPyrrolidine pentamineVaried effects on inhibitory properties nih.gov

This table illustrates the general principle that stereochemical and structural modifications significantly impact the biological activity of pyrrolidine-containing compounds.

Conformational Flexibility and Its Impact on Molecular Architecture

The interplay between different conformers can be strategically used in chemical design. For example, in the design of 2-arylpiperidines, the strategic use of 1,3-allylic strain by changing nitrogen substitution (e.g., from sp³ to sp² hybridization via acylation) can force the molecule into different conformational populations, effectively doubling the number of distinct shapes accessible from a single stereoisomer. nih.gov Similarly, the conformational state of this compound could be influenced by substituents or by the protonation state of the pyridine (B92270) nitrogen, thereby altering its three-dimensional shape and recognition properties. Conformational analysis of dopamine (B1211576) receptor antagonists like tefludazine (B1214096) and octoclothepin has been used to identify the specific, biologically active conformations, which may differ from the lowest energy state or the crystal structure conformation. nih.gov

Table 2: Conformational Degrees of Freedom in this compound

Source of FlexibilityDescriptionPotential Impact on Molecular Architecture
Pyrrolidinone Ring PuckerThe five-membered ring adopts non-planar envelope or twist conformations.Alters the relative positions of substituents on the pyrrolidinone ring.
N-C(aryl) Bond RotationRotation around the bond connecting the pyrrolidinone nitrogen and the pyridine ring.Changes the overall spatial relationship and orientation between the two heterocyclic rings.

Electronic and Steric Effects of Substituents on Reactivity and Design Parameters

The reactivity and interaction profile of this compound can be finely tuned by introducing various substituent groups onto either the pyridine or the pyrrolidinone ring. These substituents exert electronic and steric effects that alter the molecule's properties.

Electronic Effects: The pyridine ring is an electron-deficient aromatic system. Placing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, on the pyridine ring would increase its electron density. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, would further decrease it. These changes influence the pyridine nitrogen's basicity and its ability to form hydrogen bonds or coordinate with metal ions. researchgate.net Computational studies on substituted thiophenes reacting with pyrrolidine have shown a direct correlation between the electronic nature of the substituent and the reaction's activation energy; strong EWGs significantly lower the energy barrier for nucleophilic attack. nih.gov Similarly, substituents on the pyridine ring of this compound would modulate the electrophilicity of the ring's carbon atoms and the nucleophilicity of the pyrrolidinone nitrogen.

Steric Effects: The size and shape of substituents (steric hindrance) play a crucial role in determining how the molecule can approach and fit into a binding site. Bulky groups can physically block access to a reactive site or force the molecule into a specific conformation. In the palladium-catalyzed C-H arylation of pyrrolidines, the position of substitution is directed by a group at the C(3) position, and the reaction's success can be influenced by the steric bulk of the reacting partners. acs.org Introducing substituents at positions ortho to the connecting bond in this compound would likely restrict rotation, locking the molecule into a more rigid conformation and profoundly altering its shape.

These substituent effects are foundational to the principles of drug design, where iterative modifications are made to a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Table 3: Predicted Effects of Substituents on this compound

Substituent TypePositionPredicted Electronic Effect on Pyridine RingPredicted Steric Effect
Electron-Donating (e.g., -OCH₃)C4 of PyridineIncreased electron densityModerate
Electron-Withdrawing (e.g., -NO₂)C5 of PyridineDecreased electron densityModerate
Bulky Alkyl (e.g., -C(CH₃)₃)C2 of PyridineWeakly donatingHigh steric hindrance, may restrict rotation
Halogen (e.g., -Cl)C4 of PyridineInductively withdrawing, weakly deactivatingLow

Future Perspectives and Emerging Methodologies in the Research of 1 Pyridin 3 Yl Pyrrolidin 3 One

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the development of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and simplified purification procedures. mdpi.comrsc.org The application of microwave-assisted organic synthesis (MAOS) can further enhance the efficiency of these reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Another key area of development is the use of more sustainable solvent systems. Water, as a solvent, is an ideal choice for green synthesis due to its non-toxic, non-flammable, and abundant nature. mdpi.com The exploration of aqueous reaction conditions for the key bond-forming steps in the synthesis of 1-(Pyridin-3-yl)pyrrolidin-3-one is a critical future direction.

Furthermore, the implementation of catalytic methods, particularly those involving transition metals, will continue to be a major focus. For instance, iridium-catalyzed transfer hydrogenation has been shown to be effective in the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. mdpi.com Similarly, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the formation of the crucial bond between the pyridine (B92270) and pyrrolidinone rings. sci-hub.se Future research will likely focus on developing more robust and recyclable catalysts to improve the sustainability of these processes.

A comparison of potential future synthetic approaches is highlighted in the table below:

Synthetic ApproachKey AdvantagesPotential Challenges
One-Pot Multicomponent Reactions High atom economy, reduced waste, simplified workflow mdpi.comrsc.orgOptimization of reaction conditions for multiple components
Microwave-Assisted Synthesis Rapid reaction times, increased yields nih.govScalability of microwave reactors
Aqueous Synthesis Environmentally benign, low cost, enhanced safety mdpi.comSolubility of reactants, potential for side reactions
Catalytic Methods (e.g., Pd, Ir) High efficiency and selectivity mdpi.comsci-hub.seCatalyst cost, metal contamination of products

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of this compound. icmerd.com These computational tools can analyze vast datasets of chemical information to identify promising new molecular structures with desired properties, significantly accelerating the drug discovery and materials development pipelines. rjptonline.orgrsc.orgmit.edu

Another critical role for AI and ML is in the prediction of compound properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds based on their chemical structure. chemrxiv.orgacs.orgnih.gov Similarly, ML models can predict physicochemical properties, toxicity, and metabolic stability, allowing for the early-stage filtering of unpromising candidates and prioritizing the synthesis of those with the highest likelihood of success. rjptonline.orgchemrxiv.orgacs.orgnih.gov

Furthermore, ML algorithms are being developed to predict the outcomes of chemical reactions, including yields and potential side products. rjptonline.orgmit.edudigitellinc.com This predictive capability can aid chemists in designing more efficient synthetic routes and troubleshooting experimental challenges. nih.gov

The following table outlines key AI and ML methodologies and their potential applications in the study of this compound:

AI/ML MethodologyApplication in this compound Research
De Novo Design Generation of novel analogs with desired biological activities. icmerd.comchemrxiv.orgresearchgate.net
QSAR Modeling Prediction of biological activity and potency of virtual compounds. chemrxiv.orgacs.orgnih.gov
Property Prediction In silico assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rjptonline.org
Reaction Outcome Prediction Optimization of synthetic routes and prediction of reaction yields. rjptonline.orgmit.edudigitellinc.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

A deeper understanding of the inherent reactivity of the this compound scaffold is essential for unlocking its full potential. Future research will undoubtedly focus on exploring novel chemical transformations that allow for the selective functionalization of this molecule at various positions.

The pyrrolidin-3-one moiety offers several handles for chemical modification. The ketone functionality can be a site for nucleophilic addition, reduction, or conversion to other functional groups. The α-carbons to the ketone are also potential sites for enolate formation and subsequent alkylation or acylation reactions. Recent studies on related pyrrolidine (B122466) amides have demonstrated that the amide bond can be activated under mild conditions to facilitate transformations into esters and other derivatives, a strategy that could be adapted to the pyrrolidinone ring. acs.orgacs.org

The pyridine ring provides additional opportunities for diversification. The nitrogen atom can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule. nih.gov Furthermore, the pyridine ring can undergo electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the presence of activating or deactivating groups.

A particularly intriguing area for future exploration is the possibility of ring transformation reactions . For example, dehydrative ring transformations of related 3-aroylpyrrolidines have been shown to yield poly-functionalized pyrroles, suggesting that the pyrrolidinone ring in this compound could potentially be converted into other heterocyclic systems under specific conditions. rsc.org

The table below summarizes potential areas of exploration for novel reactivity:

Reactive SitePotential Transformations
Pyrrolidinone Ketone Reduction, Grignard reactions, Wittig olefination
α-Carbons to Ketone Enolate formation and alkylation, aldol (B89426) condensation
Pyridine Nitrogen Quaternization to form pyridinium salts nih.gov
Pyridine Ring Electrophilic/nucleophilic aromatic substitution
Entire Scaffold Ring-opening or ring-transformation reactions rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(Pyridin-3-yl)pyrrolidin-3-one, and how can intermediates be characterized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the pyridinyl group to the pyrrolidinone scaffold. Monitor intermediates via HPLC or LC-MS for purity, and confirm structural integrity using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}. For example, related pyrrolidinone derivatives (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) were synthesized via stereoselective routes, highlighting the need for chiral catalysts or resolution techniques .
  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-alkylation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow general precautions for pyrrolidinone derivatives:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (N2_2 or Ar) to prevent hygroscopic degradation.
    • Data Gap Note : No specific toxicity data exists for this compound; extrapolate from structurally similar molecules (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) until dedicated studies are conducted .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., expected [M+H]+^+ for C9_9H10_{10}N2_2O: 163.0876).
  • NMR : Assign signals for pyrrolidinone protons (δ 2.5–3.5 ppm) and pyridinyl aromatic protons (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental impact studies?

  • Methodology :

  • Predictive Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate biodegradability and bioaccumulation potential based on logP and molecular descriptors .
  • Microcosm Experiments : Simulate soil/water systems to assess mobility and degradation pathways, referencing methods for indoor surface-organic compound interactions .
    • Data Gap Mitigation : Prioritize acute toxicity assays (e.g., Daphnia magna EC50_{50}) to establish preliminary risk profiles .

Q. What strategies resolve stereochemical challenges in synthesizing this compound derivatives?

  • Methodology :

  • Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (S)-proline) to control stereochemistry at the pyrrolidinone ring .
  • Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru or Rh complexes) to bias reaction pathways toward desired enantiomers.
    • Validation : Compare experimental optical rotation values with computed data (e.g., via TD-DFT) .

Q. How can computational chemistry enhance reactivity predictions for this compound in novel reaction environments?

  • Methodology :

  • DFT Calculations : Map potential energy surfaces for key reactions (e.g., nucleophilic additions, oxidations) to identify transition states and intermediates.
  • MD Simulations : Study solvent effects and surface adsorption behavior (e.g., silica or polymer interfaces) to optimize catalytic systems .
    • Integration : Validate predictions with experimental kinetic studies (e.g., time-resolved UV-Vis spectroscopy).

Key Research Challenges

  • Stereochemical Control : As seen in related compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol), achieving enantiomeric purity requires advanced catalytic systems .
  • Data Limitations : Ecological and toxicological profiles remain uncharacterized, necessitating predictive modeling and targeted assays .

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